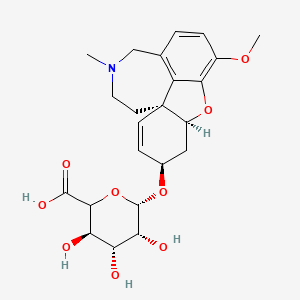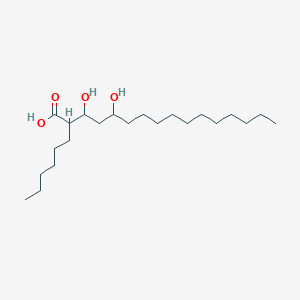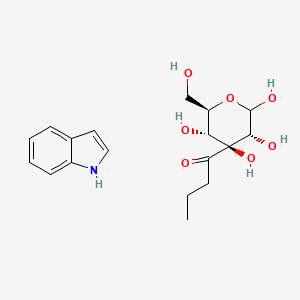
Montelukast Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Montelukast Sulfone is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is formed by the oxidation of Montelukast and has been studied for its potential pharmacological and biochemical properties.
作用机制
Target of Action
Montelukast Sulfone is a leukotriene receptor antagonist . It primarily targets the CysLT-1 receptor for leukotriene D4 (LTD4) , a bronchoconstrictor mediator in allergic inflammation . Leukotrienes are lipid mediators of inflammation and tissue damage and are well-established targets in respiratory diseases like asthma .
Mode of Action
This compound works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle , thereby reducing the symptoms of asthma and other inflammatory conditions .
Biochemical Pathways
The leukotrienes, including LTD4, are part of the 5-lipooxygenase (5-LO) pathway . They play a crucial role in bronchoconstriction but can also enhance endothelial cell permeability and myocardial contractility, and are involved in many other inflammatory conditions . By blocking the action of LTD4, this compound interferes with these processes, reducing inflammation and other symptoms .
Pharmacokinetics
Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a very significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The pharmacokinetics of Montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg Montelukast, there is little accumulation of the parent drug in plasma .
Result of Action
On the cellular level, Montelukast has been shown to suppress the release of pro-inflammatory mediators such as IL-8 and RANTES in nasal airway epithelial cells in vitro . It also demonstrated the ability to contrast the MI-induced maladaptive conditions, thus sustaining cardiac contractility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be particularly effective in exercise-induced asthma and in asthma associated with allergic rhinitis . Other phenotypes where Montelukast is effective include asthma in obese patients, asthma in smokers, aspirin-induced asthma, and viral-induced wheezing episodes . These findings suggest that the environment, including the presence of allergens, physical activity, and other health conditions, can influence the effectiveness of this compound.
准备方法
Synthetic Routes and Reaction Conditions: Montelukast Sulfone can be synthesized through the oxidation of Montelukast. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Montelukast Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can revert this compound back to Montelukast.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Montelukast.
Substitution: Various substituted derivatives of this compound.
科学研究应用
Montelukast Sulfone has been explored for various scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Studied for its pharmacological properties and potential therapeutic applications in asthma and allergic conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
相似化合物的比较
Montelukast Sulfone can be compared with other leukotriene receptor antagonists such as:
Zafirlukast: Another leukotriene receptor antagonist with a similar mechanism of action but different chemical structure.
Pranlukast: Similar to Montelukast but with variations in its pharmacokinetic profile and clinical applications.
Uniqueness of this compound: this compound is unique due to its specific oxidation state and the potential for different pharmacological properties compared to its parent compound, Montelukast. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLIWVHJBIYCX-TZIWLTJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Does Montelukast Sulfone have the potential to cause drug-drug interactions?
A1: Yes, the research indicates that this compound exhibits inhibitory effects on several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism in the liver. Specifically, this compound showed inhibition of CYP2C8, CYP2C9, and CYP3A4 enzymes with IC50 values of 0.02 µM, 2.15 µM, and 9.33 µM, respectively []. This suggests that this compound could potentially interfere with the metabolism of other drugs that are primarily metabolized by these CYP enzymes, leading to altered drug levels and potential drug-drug interactions.
Q2: What is the significance of this compound being metabolized by CYP2C9 and CYP3A4?
A2: The study revealed that among the tested sulfoxide/sulfone metabolites, including this compound, there was a high involvement of CYP2C9 and CYP3A4 enzymes in their metabolic breakdown (approximately 56% of the total) []. This finding highlights the importance of these two enzymes in the clearance of this compound from the body. It also emphasizes the potential for drug-drug interactions when Montelukast, or drugs metabolized by these enzymes, are co-administered with other medications that could inhibit or induce CYP2C9 and CYP3A4 activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
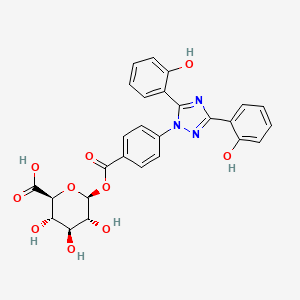
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)
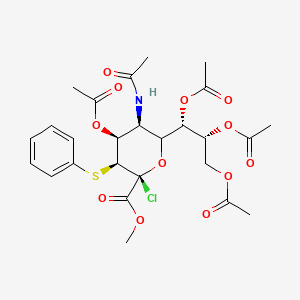
![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

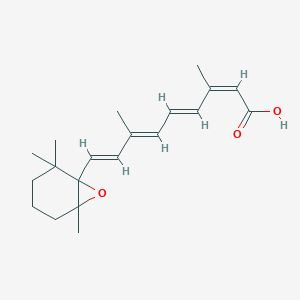
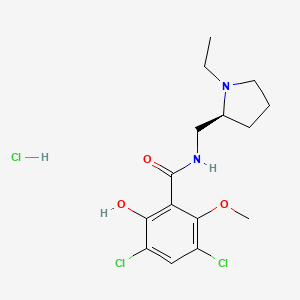
![trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium](/img/structure/B1141065.png)

